![molecular formula C13H11F3N2O B2929411 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine CAS No. 81066-62-8](/img/structure/B2929411.png)
3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine, also known as TFBOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TFBOPA is a pyridine-based compound that contains a trifluoromethyl group and a benzyl ether moiety. This compound has been synthesized using various methods and has shown promising results in scientific research studies.
科学的研究の応用
Chemical Synthesis and Complex Formation
- The synthesis and structural characterization of zinc(II) complexes with pyridine carbaldehyde oxime derivatives demonstrate the intricate coordination behavior and potential applications in materials science and catalysis (Konidaris et al., 2009). These complexes form 1D architectures through hydrogen bonding, showcasing the utility of pyridine derivatives in constructing novel metal-organic frameworks.
Catalytic and Reaction Mechanisms
- Research on palladium(II) complexes with pyridine and trifluoromethyl groups has led to the development of new catalytic processes for fluorination reactions, offering insights into the design of more efficient catalysts for organic synthesis (Grushin & Marshall, 2009).
Organometallic Chemistry
- The interaction between osmium-hexahydride complexes and pyridinamine derivatives has been studied for the activation of C-H and reduction of C-E bonds, highlighting the potential of these complexes in organic transformations and synthetic applications (Barrio et al., 2004).
Oxidation Processes
- The catalyzed oxidation of alcohols to aldehydes and ketones by molecular oxygen using Pd(OAc)2/pyridine showcases the application of pyridine derivatives in facilitating environmentally friendly oxidation processes (Nishimura et al., 1998).
Trifluoromethoxylation and Fluorination
- A study on the oxidative desulfurization-fluorination of alkanol xanthates using HF–pyridine systems emphasizes the versatility of pyridine in promoting fluorination and trifluoromethoxylation reactions, important for pharmaceutical and agrochemical development (Kanie et al., 1997).
特性
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)10-4-1-3-9(7-10)8-19-11-5-2-6-18-12(11)17/h1-7H,8H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKGHWHESMVQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=C(N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


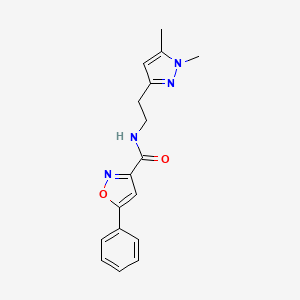
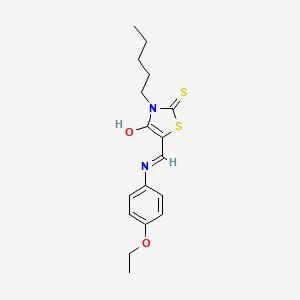
![1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2929333.png)
![2-{2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2929334.png)
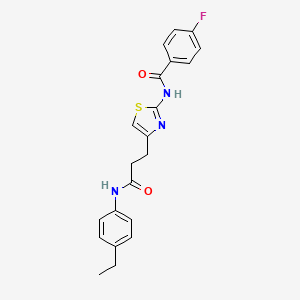

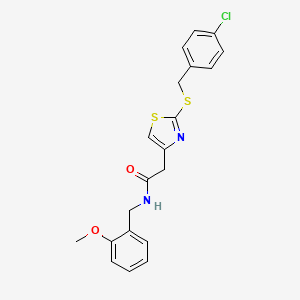

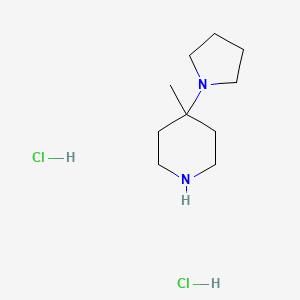
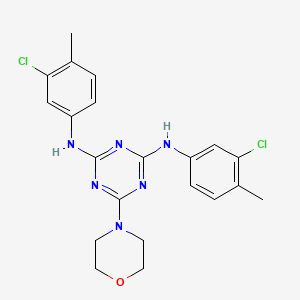
![N-benzyl-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2929347.png)
![(E)-N'-methoxy-N-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2929348.png)
![tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate](/img/structure/B2929350.png)